Tert-butyl 4-methoxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATASAJREKAPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620737 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188622-27-7 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 1-Boc-4-methoxypiperidine, is a valuable heterocyclic intermediate. The presence of the methoxy group at the 4-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile scaffold for the introduction of further chemical diversity. This guide outlines two efficient and commonly employed synthetic pathways starting from readily available precursors: 4-hydroxypiperidine and N-Boc-4-piperidone.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages, and the choice of route may depend on the availability of starting materials, scalability, and desired purity.

Route 1: Synthesis from 4-Hydroxypiperidine

This two-step synthesis involves the protection of the piperidine nitrogen with a Boc group, followed by the O-methylation of the hydroxyl group.

Workflow for Route 1:

Caption: Synthetic pathway starting from 4-hydroxypiperidine.

Route 2: Synthesis from N-Boc-4-piperidone

This pathway begins with the commercially available N-Boc-4-piperidone, which is reduced to the corresponding alcohol and then methylated.

Workflow for Route 2:

Caption: Synthetic pathway starting from N-Boc-4-piperidone.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Boc Protection of 4-Hydroxypiperidine

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Potassium Carbonate | Methanol | 6-8 h | High | >98% | [1] |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Dichloromethane/Water | 15 h | Quantitative | Not Specified |

Table 2: Reduction of N-Boc-4-piperidone

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| N-Boc-4-piperidone | Sodium borohydride | Methanol | 2-4 h | High | Not Specified | [1] |

| N-Boc-4-piperidone | Aluminum isopropoxide | Toluene/Isopropanol | 24 h | 85.7% | 99.1% (GC) |

Table 3: O-Methylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Williamson Ether Synthesis)

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Sodium hydride, Methyl iodide | THF | 12-24 h | Moderate to High | >95% | [2] |

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from 4-Hydroxypiperidine

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Petroleum ether

Procedure: [1]

-

To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Reflux the reaction mixture for 6-8 hours at 25-30 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the insoluble materials.

-

Concentrate the methanolic phase under reduced pressure.

-

To the resulting residue, add petroleum ether and refrigerate to induce crystallization.

-

Filter the white crystalline product and dry under vacuum.

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

Procedure: [1]

-

Dissolve N-Boc-4-piperidone in methanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Adjust the pH with dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Add n-hexane to the residue and refrigerate to induce crystallization.

-

Filter the product and dry under vacuum.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure: [2]

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data for this compound

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

Appearance: Colorless oil or white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65-3.55 (m, 2H), 3.35-3.25 (m, 1H), 3.32 (s, 3H), 3.15-3.05 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 79.2, 76.5, 55.8, 41.5 (br), 30.5, 28.4.

-

Mass Spectrometry (ESI-MS): m/z 216.1 [M+H]⁺.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound, a key intermediate in medicinal chemistry. The outlined methods, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone, are robust and can be adapted to various laboratory scales. The provided data and protocols are intended to assist researchers in the efficient and successful synthesis of this important building block.

References

A Technical Guide to the Physicochemical Properties of Tert-butyl 4-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate is a Boc-protected piperidine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structural motif is of significant interest in the design and synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications at other positions of a molecule, and can be readily removed under acidic conditions to yield the 4-methoxypiperidine core.[1] This scaffold is explored for its potential to enhance solubility, improve metabolic stability, and serve as a core structure in the development of bioactive compounds.[1] This guide provides a summary of the available physicochemical data for this compound, along with generalized experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[2] |

| Molecular Weight | 215.29 g/mol | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 215.152144 g/mol | PubChem[2] |

| Monoisotopic Mass | 215.152144 g/mol | PubChem[2] |

| Topological Polar Surface Area | 38.8 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

| Complexity | 208 | PubChem[2] |

Role in Synthetic Chemistry

This compound is a key synthetic intermediate. The Boc-protecting group provides a stable yet easily removable functionality, enabling chemists to perform a variety of reactions on other parts of a molecule without affecting the piperidine nitrogen. This is crucial in multi-step syntheses common in drug discovery.

A general synthesis for this compound involves the reaction of a suitable piperidine precursor with di-tert-butyl dicarbonate or a similar Boc-protection reagent. The methoxy group can be introduced at the 4-position through various synthetic strategies.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. (Note: This is for liquid compounds; for high-melting solids, this would be determined under vacuum).

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Heating is then discontinued.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

Objective: To determine the acid dissociation constant of the compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid or base is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually octanol).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in a given solvent at a specific temperature.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical Relationships in Drug Discovery

The use of this compound as a building block in drug discovery follows a logical workflow. This involves its incorporation into a lead molecule, followed by deprotection and further functionalization to explore the structure-activity relationship (SAR).

References

An In-depth Technical Guide to Tert-butyl 4-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and its significant role in the development of novel therapeutics.

Core Compound Identification

This compound, also known as 1-Boc-4-methoxypiperidine, is a piperidine derivative featuring a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the 4-methoxypiperidine moiety into more complex molecules.

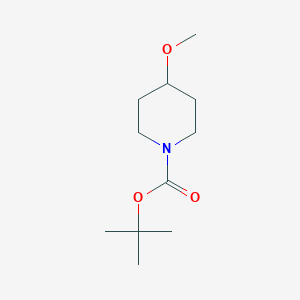

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 188622-27-7 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Solid or liquid |

| Boiling Point | 274.1 °C at 760 mmHg |

| Density | 1.03 g/cm³ |

| InChI Key | WATASAJREKAPOT-UHFFFAOYSA-N[1] |

Role in Drug Discovery and Development

This compound serves as a crucial synthetic intermediate in the creation of a wide range of biologically active compounds. The Boc protecting group provides stability and allows for selective reactions at other sites of a molecule. It can be readily removed under mild acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further functionalized.

The 4-methoxypiperidine scaffold is of particular interest in drug design as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its incorporation has been explored to enhance solubility, improve metabolic stability, and as a core structure in the development of therapeutics targeting the central nervous system (CNS), oncology, and inflammatory conditions.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.

Logical Workflow for Synthesis:

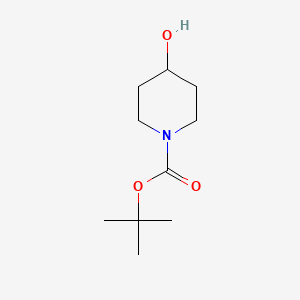

Caption: Synthetic pathway from a hydroxyl precursor to the final methoxy product.

Detailed Methodology:

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (DCM), add triethylamine (Et₃N) at 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate intermediate in dimethylformamide (DMF).

-

Add sodium methoxide (NaOMe) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

This two-step process typically provides the final product in good yield and high purity. The purity of the final compound is often confirmed using ¹H NMR and LC-MS.

Signaling Pathways and Experimental Workflows

The utility of this compound is realized in its incorporation into larger molecules that may interact with various biological signaling pathways. The general workflow for utilizing this building block in a drug discovery context is outlined below.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 4-methoxypiperidine-1-carboxylate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-methoxypiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data based on the analysis of structurally related compounds and established NMR principles, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for clear assignment in the subsequent NMR data tables.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2ax, H6ax | ~3.70 | ddd | J ≈ 13.0, 10.0, 4.0 | 2H |

| H4 | ~3.35 | tt | J ≈ 8.0, 4.0 | 1H |

| H14 (OCH₃) | ~3.30 | s | - | 3H |

| H2eq, H6eq | ~2.95 | m | - | 2H |

| H3eq, H5eq | ~1.85 | m | - | 2H |

| H3ax, H5ax | ~1.50 | qd | J ≈ 12.0, 4.0 | 2H |

| H10, H11, H12 (t-Bu) | 1.46 | s | - | 9H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are referenced to the CDCl₃ solvent peak at 77.16 ppm.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~154.8 |

| C9 (C(CH₃)₃) | ~79.5 |

| C4 | ~76.0 |

| C14 (OCH₃) | ~55.5 |

| C2, C6 | ~43.5 |

| C3, C5 | ~30.5 |

| C10, C11, C12 (C(CH₃)₃) | ~28.5 |

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm)

-

Data Points (TD): 64K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

-

Data Points (TD): 64K

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Experimental Workflow Diagram

The logical flow of the experimental and data analysis process is illustrated in the diagram below.

An In-depth Technical Guide to the Solubility of Tert-butyl 4-methoxypiperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of Tert-butyl 4-methoxypiperidine-1-carboxylate. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on its known physical properties, qualitative solubility assessments based on structurally similar compounds, and detailed experimental protocols for determining solubility. This guide is intended to assist researchers and scientists in solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound, also known as N-Boc-4-methoxypiperidine, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses. The methoxy group at the 4-position influences the compound's polarity, lipophilicity, and potential for hydrogen bonding, all of which are critical factors in determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol [1] |

| Appearance | Solid[1] |

| SMILES String | O=C(OC(C)(C)C)N1CCC(COC)CC1[1] |

| InChI Key | KDOINXYPVJQGPE-UHFFFAOYSA-N[1] |

Solubility Profile

Qualitative Solubility Data (Inferred from Structurally Similar Compounds)

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, based on data for structurally related compounds.[2] It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Solvent | Expected Solubility |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous | Water | Poorly Soluble |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique for this purpose.[2]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Once equilibrium is achieved, allow the vial to stand at the same constant temperature to let the undissolved solid settle.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and pass it through a syringe filter to remove all undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Measurement: Accurately transfer a precise volume or mass of the clear filtrate into a pre-weighed glass dish.

-

Evaporation: Carefully evaporate the solvent from the dish. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum.

-

Quantification: Once the solvent is completely removed, weigh the dish containing the dry solute. The difference between the final weight and the initial weight of the dish gives the mass of the dissolved solute.

Calculation:

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate in mL) x 100

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in chemical synthesis, purification, and formulation. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for solvent selection.

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors. Understanding these is key to predicting its behavior in different solvent systems. The following diagram illustrates the key relationships.

Caption: Key factors affecting solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a framework for researchers to approach its use in the laboratory. By understanding its physicochemical properties and employing rigorous experimental protocols, scientists can effectively determine its solubility in various organic solvents, leading to optimized reaction conditions, improved purification strategies, and successful formulation development. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system.

References

Literature review on Boc-protected piperidine derivatives

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives for Researchers and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, highlighting their significance in drug design.[1] The strategic manipulation of the piperidine ring is paramount for developing novel therapeutic agents. This is where the tert-butoxycarbonyl (Boc) protecting group plays a crucial role.

The Boc group is one of the most versatile and widely used protecting groups for amines in organic synthesis. Its application to the piperidine nitrogen offers chemists exquisite control over reactivity, enabling selective functionalization at other positions of the molecule.[3] The stability of the Boc group under a wide range of conditions (basic, reductive, oxidative) and its facile removal under mild acidic conditions make it an ideal tool for multi-step synthetic pathways. This technical guide provides a comprehensive review of the synthesis, functionalization, analysis, and application of Boc-protected piperidine derivatives, complete with experimental protocols and quantitative data for researchers in the field.

Synthesis of Boc-Protected Piperidine Derivatives

The synthesis of functionalized Boc-piperidines can be approached through several strategic routes, including the direct protection of a pre-existing piperidine ring, the construction of the ring from acyclic precursors, or the modification of pyridine derivatives.

N-Boc Protection of Piperidines

The most straightforward method involves the direct protection of the piperidine nitrogen. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Caption: General scheme for N-Boc protection of piperidine.

Synthesis from Acyclic Precursors

A versatile strategy for creating enantiomerically pure Boc-protected piperidines involves starting from chiral acyclic precursors like amino acids. A multi-step route starting from L-glutamic acid has been described to produce 3-(N-Boc amino) piperidine derivatives in good yields.

The key steps in this synthesis involve:

-

Esterification of L-glutamic acid.

-

N-Boc protection of the amino group.

-

Reduction of the diester to a diol using sodium borohydride (NaBH₄).

-

Tosylation of the diol.

-

Cyclization with an appropriate amine to form the piperidine ring.

This entire process consists of five linear steps, with overall yields ranging from 44% to 55%.

Caption: Workflow for synthesizing 3-(N-Boc amino) piperidines.

Asymmetric Deprotonation and Functionalization

For creating chiral 2-substituted piperidines, asymmetric deprotonation is a powerful technique. This method involves the use of a strong base, such as sec-butyllithium (s-BuLi), in complex with a chiral ligand, like a (+)-sparteine surrogate, to selectively remove a proton from one of the enantiotopic α-carbons.[4] The resulting lithiated intermediate can then be trapped with various electrophiles to yield the desired chiral product.[4][5]

Table 1: Asymmetric Deprotonation of N-Boc Piperidine [4]

| Entry | Electrophile | Product Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Me₃SiCl | 73 | 86:14 |

| 2 | I₂ | 85 | 86:14 |

| 3 | (PhS)₂ | 88 | 85:15 |

This reaction is typically performed at low temperatures (e.g., -78 °C) in a solvent like diethyl ether (Et₂O).[4]

Hydrogenation of Pyridine Derivatives

Another common route is the hydrogenation of substituted pyridines. This can be achieved using various catalysts, such as palladium, platinum, or cobalt, to reduce the aromatic pyridine ring to a piperidine ring.[1] The nitrogen can be protected with a Boc group either before or after the hydrogenation step. This method is particularly useful for large-scale synthesis.[1]

Key Reactions and Methodologies

N-Boc Deprotection

The removal of the Boc group is a fundamental step to unmask the piperidine nitrogen for further reactions. This is most commonly achieved under acidic conditions.

-

Trifluoroacetic Acid (TFA): A standard protocol involves treating the Boc-protected piperidine with a solution of TFA in an anhydrous solvent like dichloromethane (DCM). The reaction is often performed at 0 °C to room temperature.[6][7]

-

Hydrochloric Acid (HCl): Another prevalent method uses a solution of HCl in a solvent like dioxane or methanol. This often results in the precipitation of the deprotected piperidine as its hydrochloride salt.[7][8]

-

Thermal Deprotection: A less common but effective method involves heating the N-Boc protected amine in a suitable solvent, such as trifluoroethanol (TFE) or methanol, in a continuous flow reactor.[9] For instance, heating N-Boc piperidine in methanol at 230 °C for a 45-minute residence time can achieve deprotection.[9]

Caption: Common methods for the deprotection of N-Boc-piperidine.

Analytical Characterization

Ensuring the purity and confirming the structure of Boc-protected piperidine derivatives is paramount.[10] A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Common Analytical Techniques and Parameters

| Technique | Instrument/Method | Typical Parameters | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | GC with FID or MS detector | Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film). Injector Temp: 250 °C. Oven Program: 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold 5 min. | [10] |

| High-Performance Liquid Chromatography (HPLC) | HPLC-TOF with C18 column | Mobile Phase: Gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol. Flow Rate: 1.0 mL/min. | [11] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | Provides structural confirmation and quantitative purity assessment (qNMR). | [10] |

| Infrared (IR) Spectroscopy | FTIR-ATR | Used to identify functional groups, such as the C=O stretch of the Boc group (~1695 cm⁻¹). | [4][11] |

| Mass Spectrometry (MS) | ESI, GC-MS (EI) | Confirms molecular weight and provides fragmentation patterns for structural elucidation. |[11][12] |

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected piperidine derivatives are crucial intermediates in the synthesis of a vast range of pharmacologically active molecules.[3][13] The piperidine ring is a key pharmacophore in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[14][15]

For example, optically active 3-amino piperidine, often synthesized using a Boc-protected strategy, is a key structural feature in pharmaceutical drugs such as the antidiabetic agent alogliptin. Similarly, derivatives like 4-anilino-1-Boc-piperidine serve as precursors for potent analgesics and other CNS-active compounds.[11] The Boc group allows for the selective N-alkylation or N-arylation of the piperidine nitrogen after its removal, which is a common step in building the final drug molecule.[14]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM[10]

-

Materials: N-Boc protected piperidine derivative, anhydrous dichloromethane (DCM), trifluoroacetic acid (TFA), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Once complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to yield the deprotected product.

-

Protocol 2: Synthesis of 3-(N-Boc amino) piperidine derivatives from N-Boc-protected diol[6]

-

Materials: N-Boc-protected diol (e.g., compound 8 from the reference, 1.0 equiv.), anhydrous dichloromethane (DCM), triethylamine (5.0 equiv.), p-toluenesulfonyl chloride (3.0 equiv.), 4-dimethylaminopyridine (DMAP, 0.5 equiv.), primary amine (e.g., benzylamine, 3.0 equiv.), acetonitrile (CH₃CN).

-

Procedure (Two Steps):

-

Ditosylation: To a stirred solution of the N-Boc-protected diol in DCM at 0 °C, add triethylamine, p-toluenesulfonyl chloride, and DMAP. Warm the reaction mixture to room temperature and stir for 1 hour. After completion (monitored by TLC), quench the reaction with 20% aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate to get the crude ditosylate.

-

Cyclization: Dissolve the crude ditosylate and the primary amine (3.0 equiv.) in CH₃CN. Reflux the mixture for 12 hours. After completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexane) to obtain the desired piperidine derivative.

-

Protocol 3: Gas Chromatography (GC) Analysis[13]

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Sample Preparation: Dissolve approximately 10 mg of the Boc-piperidine derivative in 1 mL of a suitable solvent such as dichloromethane or methanol.

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their strategic use allows for the efficient and controlled construction of complex molecular architectures that are central to the development of new therapeutics.[3] A thorough understanding of their synthesis, reactivity, and analytical characterization is essential for researchers aiming to innovate in drug discovery. The methodologies and protocols outlined in this guide serve as a foundational resource for the synthesis and application of these valuable chemical building blocks. The continued exploration of new synthetic routes and applications for these derivatives promises to yield further breakthroughs in treating a wide range of diseases.[3]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. jgtps.com [jgtps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. policija.si [policija.si]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. academicjournals.org [academicjournals.org]

The Ascendance of the 4-Methoxypiperidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Immediate Release

[City, State] – December 24, 2025 – The 4-methoxypiperidine core, a seemingly simple heterocyclic motif, has quietly permeated the landscape of modern medicinal chemistry, establishing itself as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and pharmacological significance of this versatile building block.

Introduction: The Strategic Importance of the 4-Methoxypiperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. The introduction of a methoxy group at the 4-position creates a unique molecular entity that combines the structural rigidity of the piperidine core with the hydrogen bond accepting capabilities and metabolic stability of the methoxy ether. This seemingly subtle modification has profound implications for a molecule's interaction with biological targets, offering a powerful tool for fine-tuning potency, selectivity, and pharmacokinetic profiles.

A Historical Perspective: The Emergence of a Key Scaffold

The first documented synthesis of 4-methoxypiperidine is attributed to McManus and his colleagues in a 1965 publication in the Journal of Medicinal Chemistry.[1] This seminal work laid the foundation for the exploration of 4-methoxypiperidine and its derivatives in various therapeutic areas. Initially investigated for its potential role in analgesics and antidepressants, the scaffold's true potential has been realized more recently with its incorporation into complex, next-generation pharmaceuticals.[2]

Synthesis of the 4-Methoxypiperidine Core: Key Methodologies

The synthesis of 4-methoxypiperidine typically proceeds through the O-methylation of a 4-hydroxypiperidine precursor. The choice of synthetic route often depends on the desired scale and the presence of other functional groups in the molecule.

Synthesis of the Precursor: 4-Hydroxypiperidine

The common precursor, 4-hydroxypiperidine, can be synthesized via several established methods. One common approach involves the reduction of 4-piperidone. For laboratory-scale synthesis, N-protection of the piperidine nitrogen is often employed to prevent side reactions.

Table 1: Comparison of Key Synthetic Steps for N-Boc-4-hydroxypiperidine

| Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Protection of 4-Piperidone | 4-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃), Solvent (e.g., Dichloromethane/Water) | >95% | The Boc protecting group is stable under a wide range of conditions but can be easily removed with acid. |

| Reduction of N-Boc-4-piperidone | N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Solvent (e.g., Methanol) | >90% | A mild and selective reducing agent. |

| Deprotection | N-Boc-4-hydroxypiperidine, Strong acid (e.g., HCl in 1,4-dioxane) | ~99% | Yields the hydrochloride salt of 4-hydroxypiperidine.[3] |

O-Methylation to form 4-Methoxypiperidine

The crucial step of introducing the methoxy group is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Methoxypiperidine from N-Formyl-4-hydroxypiperidine

This protocol is a representative example of the O-methylation process.[4]

-

Preparation of the Alkoxide: To a solution of N-formyl-4-hydroxypiperidine (10.0 g, 77.4 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under a nitrogen atmosphere, sodium hydride (3.41 g of a 60% dispersion in oil, 85.2 mmol) is added portion-wise. The mixture is stirred at this temperature for 30 minutes.

-

Methylation: Methyl iodide (5.3 mL, 85.2 mmol) is added dropwise to the suspension. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Workup: The reaction is carefully quenched with water and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-formyl-4-methoxypiperidine.

-

Deformylation: The crude N-formyl-4-methoxypiperidine is dissolved in a mixture of methanol (50 mL) and water (50 mL) containing potassium hydroxide (7.37 g, 0.13 mol). The solution is stirred at room temperature for 24 hours.

-

Purification: The methanol is removed under reduced pressure and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 4-methoxypiperidine can be purified by distillation under reduced pressure.

Logical Workflow for the Synthesis of 4-Methoxypiperidine

Caption: A generalized workflow for the synthesis of 4-methoxypiperidine.

Applications in Drug Discovery: A Case Study of Cariprazine

The utility of the 4-methoxypiperidine scaffold is exemplified by its incorporation into the atypical antipsychotic drug, Cariprazine . Approved for the treatment of schizophrenia and bipolar disorder, cariprazine's unique pharmacological profile is, in part, attributable to the presence of a substituted 4-methoxyphenylpiperazine moiety, which can be considered a bioisostere of the 4-methoxypiperidine scaffold.

Cariprazine acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[5][6][7][8] This multi-target engagement is crucial for its efficacy in treating a broad range of symptoms.

Table 2: Pharmacological Profile of Cariprazine

| Target Receptor | Activity | Therapeutic Relevance |

| Dopamine D₃ | Partial Agonist (high affinity) | Amelioration of negative symptoms and cognitive deficits in schizophrenia.[6] |

| Dopamine D₂ | Partial Agonist | Management of positive symptoms of schizophrenia.[5] |

| Serotonin 5-HT₁ₐ | Partial Agonist | Contributes to antipsychotic and antidepressant effects. |

| Serotonin 5-HT₂ₐ | Antagonist | Reduces the risk of extrapyramidal side effects.[5] |

| Serotonin 5-HT₂₈ | Antagonist | Potential for pro-cognitive and antidepressant effects.[6] |

Signaling Pathways Modulated by 4-Methoxypiperidine-Containing Drugs

The therapeutic effects of drugs like cariprazine are mediated through the modulation of complex intracellular signaling cascades.

Dopamine D₂ and D₃ Receptor Signaling

Dopamine D₂ and D₃ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]

Dopamine D₂/D₃ Receptor Signaling Pathway

Caption: Simplified signaling cascade of Dopamine D₂/D₃ receptors.

Serotonin 5-HT₁ₐ Receptor Signaling

The serotonin 5-HT₁ₐ receptor is also a Gαi/o-coupled GPCR.[10][11] Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12][13] Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[12]

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Caption: Dual signaling pathways of the Serotonin 5-HT₁ₐ receptor.

Conclusion and Future Directions

The 4-methoxypiperidine scaffold has evolved from a simple heterocyclic compound to a key building block in the development of sophisticated, multi-target drugs. Its unique combination of structural and electronic properties provides medicinal chemists with a valuable tool for optimizing drug candidates. The success of cariprazine highlights the potential of this scaffold in addressing complex neurological disorders. Future research will undoubtedly uncover new applications for this versatile core, further solidifying its importance in the armamentarium of drug discovery. The continued exploration of novel synthetic methodologies and the elucidation of its role in modulating diverse biological pathways will pave the way for the next generation of innovative therapeutics.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 6. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Tert-butyl 4-methoxypiperidine-1-carboxylate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details commercial sources for high-purity grades of this compound, standardized analytical methodologies for quality control, and a procedural workflow for its sourcing and integration into research and development pipelines.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity chemical intermediates is a critical first step in any drug discovery program. Inconsistent quality can lead to unreliable experimental results and costly delays. This compound (CAS No. 188622-27-7) is available from a range of specialized chemical suppliers. High-purity grades, typically exceeding 95%, are essential for pharmaceutical research to minimize the impact of impurities on biological assays and synthetic reactions.

Below is a comparative summary of commercial suppliers offering high-purity this compound. It is important to note that availability and pricing are subject to change, and researchers should always request a certificate of analysis for each batch.

| Supplier | Purity | Available Quantities |

| Benchchem | >95% | Inquire for details |

| Sigma-Aldrich | ≥96% (GC) | 1g, 5g |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |

| Aceschem | 95% Min. | Inquire for details |

| BLDpharm | 97% | 1g, 5g, 25g, 100g |

Experimental Protocols for Quality Assessment

Rigorous analytical testing is paramount to verify the identity, purity, and stability of incoming chemical intermediates. The following are detailed methodologies for key analytical techniques used in the quality control of this compound.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the percentage purity of this compound and identifying the presence of volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Sample Preparation: Dissolve approximately 20 mg of the compound in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 2 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed for the analysis of this compound and its potential non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient:

-

0-5 min: 20% B.

-

5-25 min: 20% to 90% B.

-

25-30 min: 90% B.

-

30.1-35 min: 20% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak. This method can also be used to profile and quantify known impurities using reference standards.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and assessment of the chemical integrity of this compound.

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-32 (or until a sufficient signal-to-noise ratio is achieved).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Data Analysis: Integrate the signals and compare the chemical shifts and coupling constants to a reference spectrum or predicted values to confirm the structure.

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for the sourcing, qualification, and integration of a critical chemical intermediate like this compound in a pharmaceutical research and development setting. This process ensures that only high-quality materials are used in drug discovery and development, thereby maintaining the integrity and reproducibility of the research.

Caption: Sourcing and QC workflow for chemical intermediates.

This structured approach, from diligent supplier selection to rigorous in-house quality verification, is fundamental to ensuring the reliability and success of pharmaceutical research and development endeavors. By adhering to these principles, researchers can have greater confidence in the quality of their starting materials and the subsequent validity of their scientific findings.

Spectroscopic Data Analysis of Tert-butyl 4-methoxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 4-methoxypiperidine-1-carboxylate (CAS No. 188622-27-7), a key building block in medicinal chemistry.[1] The document outlines expected spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, these values are predicted based on spectral data from analogous structures, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, and established principles of spectroscopy.

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.75 - 3.65 | m | 2H | H-2a, H-6a (axial) |

| ~ 3.35 | s | 3H | -OCH₃ |

| ~ 3.30 - 3.20 | m | 1H | H-4 |

| ~ 3.10 - 3.00 | m | 2H | H-2e, H-6e (equatorial) |

| ~ 1.85 - 1.75 | m | 2H | H-3a, H-5a (axial) |

| ~ 1.55 - 1.45 | m | 2H | H-3e, H-5e (equatorial) |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 154.8 | Quaternary | C=O (Carbamate) |

| ~ 79.5 | Quaternary | -C (CH₃)₃ |

| ~ 76.0 | CH | C-4 |

| ~ 56.0 | CH₃ | -OCH₃ |

| ~ 41.0 | CH₂ | C-2, C-6 |

| ~ 31.0 | CH₂ | C-3, C-5 |

| 28.4 | CH₃ | -C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2975 - 2930 | Strong | C-H Stretch | Aliphatic (Piperidine & Boc) |

| 1690 - 1670 | Strong | C=O Stretch | Carbamate |

| 1420 - 1390 | Medium | C-H Bend | -C(CH₃)₃ |

| 1365 | Strong | C-H Bend | -C(CH₃)₃ (umbrella) |

| 1250 - 1230 | Strong | C-O Stretch | Carbamate |

| 1170 - 1150 | Strong | C-O-C Stretch | Ether |

| 1120 - 1080 | Strong | C-N Stretch | Amine |

Table 4: Mass Spectrometry Data (Predicted)

| Ionization Mode | m/z | Ion Type |

| ESI+ | 216.1594 | [M+H]⁺ |

| ESI+ | 238.1413 | [M+Na]⁺ |

| ESI+ | 160.1121 | [M-C₄H₉O+H]⁺ (Loss of Boc group) |

| ESI+ | 116.0964 | [M-C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer) :

-

¹H NMR :

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (~6400 Hz).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2.0 seconds.[3]

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

¹³C NMR :

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: ~240 ppm (~24,000 Hz).

-

Acquisition Time: ~1.4 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.[4]

-

-

-

Data Acquisition & Processing :

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the Free Induction Decay (FID) data.

-

Apply a Fourier transform to the FID to generate the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Sample Preparation :

-

Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.[5]

-

Ensure the sample makes firm and even contact with the crystal by lowering the pressure clamp until the desired pressure is applied.

-

-

Instrument Parameters :

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

-

Data Acquisition & Processing :

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

-

Place the sample on the crystal and acquire the sample spectrum.

-

The instrument software will perform the Fourier transform and generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.[6]

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

-

Mass Spectrometry (MS)

This protocol describes the analysis using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.

-

-

Instrument Parameters (ESI-MS) :

-

Ionization Mode : Positive (ESI+).

-

Capillary Voltage : 3.5 - 4.5 kV.[8]

-

Nebulizing Gas (N₂) : Flow and temperature optimized for stable spray.[8]

-

Drying Gas (N₂) : Flow and temperature set to aid desolvation (e.g., 8 L/min at 300 °C).

-

Mass Range : m/z 50 - 500.

-

Data Acquisition : Profile or centroid mode.

-

-

Data Acquisition & Processing :

-

Introduce the sample into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

-

Acquire the mass spectrum.

-

Process the raw data using the instrument's software to identify the mass-to-charge ratios (m/z) of the detected ions.

-

Compare the exact mass of the molecular ion ([M+H]⁺) with the calculated theoretical mass to confirm the elemental composition.

-

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound is a systematic process. The following diagram illustrates the logical workflow, integrating data from multiple spectroscopic techniques to confirm the molecular structure.

Caption: Logical workflow for molecular structure elucidation.

References

- 1. This compound | RUO [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-methoxypiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the introduction of the 4-methoxypiperidine moiety into drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, allowing for selective chemical transformations at other positions of a molecule. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The 4-methoxypiperidine scaffold itself is of significant interest in drug design as the methoxy group can influence key pharmacological properties such as ligand-target binding, metabolic stability, solubility, and overall absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides an overview of its applications in different therapeutic areas, presents quantitative biological data for compounds synthesized using this scaffold, and details relevant experimental protocols.

Applications in Drug Discovery

The versatility of the 4-methoxypiperidine scaffold has led to its incorporation into a variety of therapeutic agents. Below are examples from oncology, neuroscience, and virology.

Oncology: Intermediate in the Synthesis of Vandetanib

A key application of a derivative of this compound is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Vandetanib is approved for the treatment of metastatic medullary thyroid cancer.[1][2] The 4-methoxypiperidine moiety is introduced via an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1][3]

Quantitative Data: Biological Activity of Vandetanib

| Target | IC50 (nM) | Assay Type |

| VEGFR-2 | 40 | Cell-free |

| VEGFR-3 | 110 | Cell-free |

| EGFR | 500 | Cell-free |

| RET | 130 | Cell-free |

| VEGFR-stimulated HUVEC proliferation | 60 | Cell-based |

| EGFR-stimulated HUVEC proliferation | 170 | Cell-based |

Data sourced from references[1][2].

Neuroscience: Choline Transporter (CHT) Inhibitors

The 4-methoxypiperidine scaffold has been explored in the development of novel inhibitors for the presynaptic high-affinity choline transporter (CHT), a key protein in regulating cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated for their CHT inhibitory activity.

Quantitative Data: Activity of CHT Inhibitors

| Compound | R-group | IC50 (µM) |

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 |

| 10r | 2-morpholinoethoxy | 6.12 |

This data highlights the structure-activity relationship where the piperidine-containing substituent showed significantly higher potency.

Virology: Coronavirus Replication Inhibitors

While not a direct use of this compound, the broader 4-substituted piperidine scaffold is a key component in a class of compounds that inhibit coronavirus replication. A study on 1,4,4-trisubstituted piperidines identified potent inhibitors of the human coronavirus 229E (HCoV-229E). This demonstrates the utility of the piperidine core in antiviral drug discovery.

Quantitative Data: Antiviral Activity of a Piperidine Derivative

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 2 | 7.4 | 44 | 6 |

| 60 | <2.0 | >44 | >22 |

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50. Data sourced from reference[4].

Experimental Protocols

Protocol 1: General Synthesis of N-Boc Protected Piperidines

This protocol describes a general method for the protection of a piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, exemplified by the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

4-Hydroxymethylpiperidine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 4-hydroxymethylpiperidine (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in THF in a round-bottom flask.

-

Stir the solution at room temperature for 8 hours.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Protocol 2: Synthesis of a Vandetanib Intermediate

This protocol details the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib.

Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine and cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (1 equivalent) to the solution and stir the mixture at 5°C for 10 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the ethyl acetate extract with 5% HCl, water, and then brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent.

-

Crystallize the product from ethyl acetate-hexane.

Step 2: Substitution Reaction

-

Combine tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent), methyl 3-hydroxy-4-methoxybenzoate (1 equivalent), and potassium carbonate in a suitable solvent.

-

Heat the reaction mixture and stir for several hours.

-

After cooling, work up the reaction mixture by pouring it into water and extracting with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.

Visualizations

Caption: Synthesis of a key Vandetanib intermediate.

Caption: Role of the building block in drug discovery.

References

Protocol for the Boc Deprotection of Tert-butyl 4-methoxypiperidine-1-carboxylate

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of tert-butyl 4-methoxypiperidine-1-carboxylate to yield 4-methoxypiperidine, a valuable building block in medicinal chemistry. The protocols outlined below utilize common acidic conditions, namely Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane or methanol.

Mechanism of Boc Deprotection: The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then readily decarboxylates to afford the free amine, which is subsequently protonated by the acid present in the reaction mixture to form the corresponding ammonium salt.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common for Boc deprotection. The volatile nature of both TFA and DCM simplifies the work-up procedure.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add TFA (5-20 equivalents) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.